2-(((2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenoxy)carbonyl)amino)acetic acid
Description
The chromenone moiety is linked via a phenoxy group to a carbamate bridge, which connects to an acetic acid terminus. This structural configuration enhances water solubility compared to non-carboxylic acid derivatives, making it relevant for pharmaceutical or biochemical applications. The compound’s molecular formula is C₁₈H₁₃NO₁₀, with a molecular weight of 403.30 g/mol (calculated). Key functional groups include hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH), which collectively influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-[[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenoxy]carbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO10/c20-8-4-10(22)14-12(5-8)28-17(16(26)15(14)25)7-1-2-9(21)11(3-7)29-18(27)19-6-13(23)24/h1-5,20-22,26H,6H2,(H,19,27)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHBXFNXVPBOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201280-73-1 | |
| Record name | QC-12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201280731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QC-12 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UA2FPZ3ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2-(((2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenoxy)carbonyl)amino)acetic acid, a compound derived from flavonoid structures, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its antioxidant, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple hydroxyl groups and a chromenone backbone, which are known to enhance biological activity through various mechanisms.
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant capacity of this compound has been assessed using several assays:
| Assay Method | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 31.52 - 198.41 |
| ABTS Assay | Not specified |
Studies indicate that the presence of hydroxyl groups significantly contributes to its radical scavenging ability, making it a promising candidate for further research in oxidative stress-related conditions .
2. Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. Research suggests that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Study:
In vitro studies demonstrated that treatment with the compound reduced the expression of TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .
3. Anticancer Activity
Flavonoids are known for their anticancer properties, and this compound is no exception. It has shown promise in inducing apoptosis in cancer cells through various pathways.
| Cancer Type | Effect |
|---|---|
| Breast Cancer | Induces apoptosis |
| Colon Cancer | Inhibits cell proliferation |
In a study involving breast cancer cell lines, the compound was found to decrease cell viability and induce apoptosis via the mitochondrial pathway .
The biological activities of this compound can be attributed to several mechanisms:
- Scavenging Free Radicals: The hydroxyl groups facilitate electron donation, neutralizing free radicals.
- Inhibition of Enzymatic Activities: By inhibiting enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways: Affecting pathways such as NF-kB and MAPK that are crucial in inflammation and cancer .
Pharmacokinetics
Understanding the pharmacokinetics is essential for evaluating therapeutic potential. Preliminary studies suggest that the compound has moderate bioavailability due to its polar nature, which may affect absorption rates.
Chemical Reactions Analysis
Common Chemical Reactions
Flavonoids like this compound undergo reactions typical of phenolic and carbonyl-containing structures:
Glycosylation
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Reaction : Hydroxyl groups (e.g., at positions 3, 5, or 7) react with activated sugar donors (e.g., UDP-glucose) to form glycosides.
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Conditions : Enzymatic catalysis or chemical methods using protecting groups .
Acetylation
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Reaction : Hydroxyl groups are acetylated using acetic anhydride.
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Conditions : Pyridine or DMAP as a catalyst, room temperature .
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Example :
Sulfation
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Reaction : Hydroxyl groups react with sulfur trioxide-pyridine complexes to form sulfate esters.
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Conditions : Anhydrous DMF, 0–4°C.
Oxidation
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Reaction : Oxidation of phenolic rings by agents like HO or metal ions (e.g., Fe) generates quinones.
Coupling with Carboxylic Acids
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Reaction : The hydroxyl group at position 3′ reacts with activated carboxylic acids (e.g., ferulic acid) to form esters.
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Conditions : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP in DMF, room temperature .
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Example :
Microwave-Assisted Cyclization
Catalytic and Regioselective Reactions
Pd-catalyzed cross-coupling and regioselective substitutions are observed:
Suzuki Coupling
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Reaction : Boronic acids react with halogenated intermediates to introduce aryl groups.
Regioselective Alkylation
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Reaction : Alkylation occurs preferentially at less sterically hindered hydroxyl groups.
Stability and Degradation
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Hydrolysis : The ester bond hydrolyzes under alkaline conditions (pH > 10) .
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Photodegradation : UV exposure leads to cleavage of the chromenone ring .
Mechanistic Insights
Comparison with Similar Compounds
Solubility and Lipophilicity
- The target compound’s three hydroxyl groups and acetic acid terminus enhance water solubility compared to analogs with methoxy (e.g., 735269-97-3) or ester groups (e.g., 518350-23-7) .
- Lipophilicity (log k) for similar carbamate-linked compounds has been determined via HPLC, with values typically ranging from 0.5–2.5 depending on substituents . The target’s log k is expected to be lower (<1) due to its polar groups.
Bioactivity
- Chromenone derivatives with 3,5,7-trihydroxy substitution (as in the target) exhibit stronger free-radical scavenging activity than mono- or di-hydroxylated variants .
- Thiophene-containing analogs (e.g., 518350-23-7) prioritize enzyme inhibition (e.g., kinase targets) over antioxidant effects due to their planar aromatic systems .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(((2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenoxy)carbonyl)amino)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling phenolic hydroxyl groups with activated carbonyl intermediates. A stepwise approach is recommended:
Chromene core synthesis : Start with a flavone derivative (3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl) prepared via Algar-Flynn-Oyamada oxidation of a flavanone precursor .
Phenolic activation : Protect the hydroxyl group at position 2 of the chromene using tert-butyldimethylsilyl (TBS) chloride, followed by coupling with a carbamate-forming reagent (e.g., triphosgene) to introduce the aminoacetic acid moiety .
- Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediates. Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for selectivity) and temperature (room temp. for stability) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : A multi-technique approach is critical:
- NMR : Use - and -NMR to confirm the chromene scaffold (δ 6.5–7.5 ppm for aromatic protons) and the acetic acid sidechain (δ 3.8–4.2 ppm for CH) . Assign overlapping signals via 2D experiments (e.g., HSQC for carbon-proton correlation).
- FTIR : Validate carbonyl groups (C=O at ~1700 cm) and hydroxyl stretches (broad band ~3200–3500 cm) .
- UV-Vis : Monitor chromene’s π→π* transitions (λ~270–350 nm) to assess purity .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays aligned with its structural analogs:
- Antioxidant activity : Use DPPH radical scavenging assays (IC determination at λ = 517 nm) due to the polyphenolic chromene core .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) via fluorometric kits, given the acetic acid moiety’s potential interaction with catalytic sites .
- Cell viability : Employ MTT assays on human fibroblast lines to rule out cytotoxicity before advanced studies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data or propose reaction mechanisms?
- Methodological Answer : Use density functional theory (DFT) to:
Predict NMR shifts : Compare calculated (e.g., B3LYP/6-31G**) and experimental spectra to assign ambiguous signals (e.g., overlapping aromatic protons) .
Mechanistic insights : Simulate reaction pathways (e.g., carbamate formation) using transition state theory (IRC calculations) to identify rate-limiting steps .
Q. What strategies can improve reaction yield and selectivity in large-scale synthesis?
- Methodological Answer : Implement feedback loops between computation and experimentation:
- Reactor design : Use microfluidic reactors for precise control of residence time and mixing, reducing byproducts from hydrolysis .
- Catalyst screening : Test Pd/C or enzyme-mediated catalysts (e.g., lipases) for regioselective coupling, guided by molecular docking simulations .
- Process analytics : Integrate inline PAT tools (e.g., Raman spectroscopy) to monitor reaction progress in real time .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- Methodological Answer : Conduct accelerated degradation studies:
pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) to identify labile groups (e.g., ester hydrolysis) .
Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Store lyophilized samples at -20°C under argon to prevent oxidation .
Q. What advanced separation techniques are recommended for isolating degradation products or enantiomeric impurities?
- Methodological Answer :
- Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
- LC-MS/MS : Couple high-resolution LC with Q-TOF mass spectrometry to identify low-abundance degradation products (e.g., oxidized chromene derivatives) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate assay conditions : Confirm compound solubility (e.g., DMSO concentration ≤0.1% to avoid false negatives) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., COX-2 binding pockets) to identify steric clashes or solvation effects not captured in vitro .
- Dose-response validation : Repeat assays with purified batches to rule out impurities (e.g., residual triphosgene) as confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
